3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide
Description
Properties
CAS No. |
77314-22-8 |
|---|---|
Molecular Formula |
C11H11BrN4 |
Molecular Weight |
279.14 g/mol |
IUPAC Name |
3-methylimidazo[4,5-f]quinolin-2-amine;hydrobromide |
InChI |
InChI=1S/C11H10N4.BrH/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12;/h2-6H,1H3,(H2,12,14);1H |
InChI Key |
CVIAEABTNJKAIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N.Br |
Related CAS |
76180-96-6 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions. This reaction typically involves heating and the use of a suitable solvent, followed by a series of purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or chloroform, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted imidazoquinolines .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for various pharmacological applications:
- Antioxidant Activity : Recent studies have indicated that derivatives of quinoline, including 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline, possess antioxidant properties. These compounds have demonstrated effectiveness in inhibiting lipid peroxidation and scavenging free radicals, which are crucial for mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : Research has shown that certain derivatives can inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory process. For instance, specific analogues have exhibited IC50 values indicating their potency as LOX inhibitors, suggesting potential applications in treating inflammatory conditions .
Toxicological Assessments
Given its mutagenic properties, the compound has been extensively studied for its carcinogenic potential:
- Carcinogenicity : 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). It is produced during the cooking of meats and has been linked to increased cancer risk due to its presence in various cooked foods .
- Pharmacokinetics : A study conducted on rats evaluated the pharmacokinetics of this compound. It was found that the bioavailability varied significantly between male and female subjects. The average half-life and clearance rates were determined through high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), providing insights into its metabolism and potential health risks associated with dietary exposure .
Case Studies and Research Findings
Several studies have documented the effects and applications of 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline:
- Animal Model Studies : In a study assessing the pharmacokinetics in rats, it was noted that male rats exhibited higher clearance rates compared to females when administered varying doses. This gender disparity in metabolism could influence risk assessments related to dietary exposure .
- In vitro Studies : Various derivatives have been synthesized and tested for their biological activity. For example, compounds derived from 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline showed significant inhibition of lipid peroxidation and free radical scavenging capabilities, making them potential candidates for developing antioxidant therapies .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antioxidant Activity | Effective in inhibiting lipid peroxidation; potential therapeutic use in oxidative stress. |
| Anti-inflammatory Effects | LOX inhibitors with significant IC50 values; possible treatment for inflammatory diseases. |
| Carcinogenic Risk | Classified as Group 2A carcinogen; linked to dietary exposure through cooked meats. |
| Pharmacokinetics | Variability in metabolism between genders; implications for risk assessment. |
Mechanism of Action
The mechanism of action of 3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide involves its interaction with cellular components, leading to DNA damage and mutations. It induces chromosomal anomalies, gene mutations, and DNA damage in both human and animal cells in vitro . The molecular targets and pathways involved in these effects are still under investigation, but it is known to affect cellular DNA and induce mutagenic changes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Methyl-3H-imidazo[4,5-f]quinolin-2-amine hydrobromide (1:1)
- Synonyms: IQ (common abbreviation), 2-Amino-3-methylimidazo[4,5-f]quinoline hydrobromide
- CAS No.: 83407-39-0
- Molecular Formula : C₁₁H₁₀N₄·HBr
- Molecular Weight : 283.14 g/mol (free base: 198.22 g/mol)
Occurrence and Formation: This heterocyclic aromatic amine (HAA) is formed during high-temperature cooking of protein-rich foods (e.g., grilled meats) via Maillard reactions . It is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC) due to its mutagenic and genotoxic properties .
Physicochemical Properties :
- Solubility : Enhanced water solubility due to hydrobromide salt formation compared to the free base .
- Stability : Stable under standard storage conditions but degrades under prolonged UV exposure .
Toxicokinetics: Autoradiographic studies in mice show rapid distribution to metabolic organs (liver, kidney), melanin-rich tissues, and endocrine/reproductive systems.
Comparison with Similar Compounds
Structural Analogs: Methyl-Substituted Imidazoquinolines
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)
- CAS No.: 77094-11-2
- Molecular Weight : 212.28 g/mol
- Key Differences : Additional methyl group at position 4 enhances lipophilicity and mutagenic potency.
- Toxicity : Higher mutagenic activity in Ames test (100 ng/plate) compared to IQ .
- Distribution : Similar tissue accumulation patterns as IQ but with prolonged hepatic retention .
2-Amino-1-methylimidazo[4,5-f]quinoline
- CAS No.: 102408-25-3
- Key Differences : Methyl group at position 1 instead of 3 alters metabolic activation pathways, reducing DNA adduct formation .
Quinoxaline Derivatives
2-Amino-3,4,5,8-tetramethylimidazo[4,5-f]quinoxaline
3,4,7-Trimethylimidazo[4,5-f]quinoxalin-2-amine (4,7-DIMEIQX)
- CAS No.: 97389-17-8
- Molecular Weight : 257.30 g/mol
- Occurrence : Found in processed meats; lower dietary abundance compared to IQ .
Other Heterocyclic Aromatic Amines (HAAs)
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2)
- CAS No.: 62450-06-0
- Key Differences : Indole-containing structure with a pyridine ring.
- Metabolism : Activated by cytochrome P450 1A2 to form DNA-reactive intermediates .
Deuterated and Isotopic Analogs
3H-Imidazo[4,5-f]quinolin-2-amine, 3-(methyl-d₃)
- CAS No.: 82050-10-0
- Molecular Weight : 201.20 g/mol (deuterated methyl group reduces metabolic degradation rate).
- Use : Radiolabeled form used in tracking metabolic pathways and pharmacokinetic studies .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Molecular Weight (g/mol) | CAS No. | Key Substituents |
|---|---|---|---|---|
| IQ (Hydrobromide) | Imidazo[4,5-f]quinoline | 283.14 | 83407-39-0 | 3-methyl, 2-amine |
| MeIQ | Imidazo[4,5-f]quinoline | 212.28 | 77094-11-2 | 3,4-dimethyl, 2-amine |
| 4,7-DIMEIQX | Imidazo[4,5-f]quinoxaline | 257.30 | 97389-17-8 | 3,4,7-trimethyl, 2-amine |
| PhIP | Imidazo[4,5-b]pyridine | 224.27 | 105650-23-5 | 1-methyl, 6-phenyl |
Table 2: Toxicity and Occurrence
| Compound | Ames Test Mutagenicity (ng/plate) | IARC Classification | Typical Food Concentration (ng/g) |
|---|---|---|---|
| IQ | 50–100 | Group 2B | 0.5–2.0 |
| MeIQ | 100 | Group 2B | <1.0 |
| PhIP | 10–50 | Group 2B | 5–30 |
| Trp-P-2 | 20–60 | Group 2B | <1.0 |
Biological Activity
3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide, commonly referred to as 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ), is a heterocyclic amine that has garnered attention due to its biological activities, particularly its mutagenic properties. This compound is often formed during the cooking of protein-rich foods and has been associated with carcinogenic effects in various studies.
- Chemical Formula: C₁₁H₁₀N₄
- Molecular Weight: 198.22 g/mol
- CAS Number: 76180-96-6
- Melting Point: >300 °C
Mutagenicity and Carcinogenicity
IQ is classified as a potent mutagen and is known for its ability to induce mutations in bacterial and mammalian cells. It has been extensively studied using the Ames test, which assesses the mutagenic potential of chemical compounds. In this assay, IQ has shown significant mutagenicity, indicating its potential role as a carcinogen when consumed through cooked meats and fish .
Pharmacokinetics
A study conducted on male and female rats evaluated the pharmacokinetics of IQ. The results indicated that:
- Oral Bioavailability:
- Male rats: 29.36% (5 mg/kg), 27.2% (10 mg/kg)
- Female rats: 6.43% (5 mg/kg), 13.26% (10 mg/kg)
The study suggested that differences in liver enzyme activity (specifically CYP1A2) between genders could explain the variance in bioavailability .
Case Studies and Research Findings
- Study on Risk Assessment : A research study highlighted the carcinogenic risk associated with IQ exposure through dietary sources. The findings emphasized the need for risk assessments due to the compound's presence in high-temperature cooked foods .
-
Pharmacokinetic Analysis : In another study, the elimination half-lives of IQ were found to differ significantly between male and female rats:
- Male rats: Average half-life of approximately 117.9 minutes after intravenous administration.
- Female rats: Average half-life of approximately 66.73 minutes after similar administration.
This study also noted that male rats exhibited linear pharmacokinetics while female rats did not, indicating a more complex metabolic pathway in females .
Summary of Biological Effects
| Effect | Observation |
|---|---|
| Mutagenicity | High mutagenic potential in Ames assay |
| Carcinogenicity | Associated with increased cancer risk |
| Oral Bioavailability | Higher in male rats compared to female rats |
| Pharmacokinetics | Different elimination half-lives based on gender |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3H-imidazo[4,5-f]quinolin-2-amine derivatives, and how do reaction conditions influence regioselectivity?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Cyclization of substituted quinoline precursors using polyphosphoric acid (PPA) or POCl₃ in toluene/DMF .
- Step 2 : Oxidation with m-CPBA in CHCl₃/CH₂Cl₂/MeOH to form N-oxides.
- Step 3 : Amine substitution (e.g., R₂-PhNH₂ in DMF) followed by reduction (LiAlH₄/THF) .
Q. How is the carcinogenic potential of this compound evaluated, and what mechanistic insights exist?
- Methodology :
- In vitro assays : Ames test (TA98 strain) with metabolic activation (S9 liver fractions) to detect frameshift mutations .
- Metabolite profiling : LC-MS/MS analysis of hydroxylated or sulfated derivatives (e.g., IQ-5-sulfate, CAS 122719-40-8) .
- Dose-response modeling : Rodent bioassays assessing tumor incidence in target organs (e.g., liver, colon) .
Q. What analytical techniques are used to characterize structural and electronic properties?
- Techniques :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., δ 13.63 ppm for NH in imidazo[4,5-b]pyridine derivatives) .
- HRMS : Confirms molecular formulas (e.g., exact mass 198.0905 for C₁₁H₁₀N₄) .
- X-ray crystallography : Resolves tautomeric forms (e.g., 3-methyl vs. 1H-imidazo tautomers) .
Advanced Research Questions
Q. How do isotopic labeling (e.g., deuterated analogs) improve metabolic pathway elucidation?
- Methodology :
- Synthesis of deuterated analogs : e.g., 3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine (CAS 82050-10-0) via deuterated methylamine in LiAlH₄ reduction .
- Applications :
- Mass spectrometry : Differentiates endogenous vs. exogenous metabolites using isotopic peaks (e.g., m/z 201.131 vs. 198.0905) .
- Pharmacokinetics : Quantifies hepatic clearance and bioactivation pathways .
Q. What strategies resolve contradictions in reported mutagenic potencies across studies?
- Case Example : Discrepancies in Ames test results for 3-methyl derivatives.
- Variables :
- S9 fraction source : Rat vs. human liver enzymes yield differing metabolic activation efficiencies .
- Solubility : Hydrobromide salt vs. free base affects bioavailability in assay media .
- Resolution : Standardize protocols (OECD 471) and use isogenic bacterial strains (e.g., TA98 vs. YG7108, lacking repair enzymes) .
Q. How can computational modeling guide the design of less toxic analogs?
- Approaches :
- Docking studies : Identify binding motifs in cytochrome P450 1A2 (CYP1A2), the primary enzyme bioactivating imidazo-quinolines .
- QSAR models : Correlate substituent electronegativity (e.g., 5-fluoro analogs) with reduced mutagenicity .
- DFT calculations : Predict regioselectivity in electrophilic substitution (e.g., C8 vs. C5 sulfonation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
